4-Ethyl-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of trifluoroacetic acid as a catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and substituted phenols in refluxing acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Quinolines: Products with various functional groups replacing the iodine atom.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Scientific Research Applications
4-Ethyl-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential antibacterial, antifungal, and antiviral properties.
Photophysics: Utilized in the design of phototherapeutic agents and dyes.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-iodoquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The iodine substituent may enhance binding affinity to these targets, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Iodoquinoline: Lacks the ethyl substituent, resulting in different reactivity and biological activity.
4-Ethylquinoline: Lacks the iodine substituent, affecting its chemical properties and applications.
4-Ethyl-6-chloroquinoline:
Uniqueness
4-Ethyl-6-iodoquinoline is unique due to the presence of both ethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10IN |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4-ethyl-6-iodoquinoline |
InChI |
InChI=1S/C11H10IN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
DYNNBAONCPWZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.